molecular formula C14H20N2O2 B15233493 tert-Butyl isoindolin-2-yl(methyl)carbamate

tert-Butyl isoindolin-2-yl(methyl)carbamate

Cat. No.: B15233493
M. Wt: 248.32 g/mol
InChI Key: QBPBDGSGYSAGKJ-UHFFFAOYSA-N
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Description

tert-Butyl isoindolin-2-yl(methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an isoindoline moiety, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl isoindolin-2-yl(methyl)carbamate typically involves the reaction of isoindoline derivatives with tert-butyl methylcarbamate. One common method involves heating a mixture of isoindoline, tert-butyl methylcarbamate, and triethylamine in N,N-dimethylformamide at 65°C for 2 hours. The reaction mixture is then cooled, and the product is extracted and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl isoindolin-2-yl(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The isoindoline moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-Butyl isoindolin-2-yl(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl isoindolin-2-yl(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl isoindolin-2-yl(methyl)carbamate is unique due to the presence of the isoindoline moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl N-(1,3-dihydroisoindol-2-yl)-N-methylcarbamate

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)15(4)16-9-11-7-5-6-8-12(11)10-16/h5-8H,9-10H2,1-4H3

InChI Key

QBPBDGSGYSAGKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)N1CC2=CC=CC=C2C1

Origin of Product

United States

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